3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one
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Overview
Description
3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core substituted with a 1,2,4-oxadiazole ring and a chlorophenyl group
Preparation Methods
The synthesis of 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine to form an amidoxime, which is then cyclized with a carboxylic acid derivative.
Quinoline synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent in the presence of a catalyst.
Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole ring with the quinoline core, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Materials Science: It is explored for use in organic electronics and photonics, where its heterocyclic structure can contribute to desirable electronic properties.
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar compounds to 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one include other quinoline derivatives and oxadiazole-containing compounds. Some examples are:
3-(4-chlorophenyl)-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring but differ in the substitution pattern on the phenyl ring.
6-methylquinoline derivatives: These compounds have the quinoline core with various substituents at different positions.
The uniqueness of this compound lies in its specific combination of the quinoline and oxadiazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2/c1-10-5-6-15-13(7-10)16(23)14(9-20-15)18-21-17(22-24-18)11-3-2-4-12(19)8-11/h2-9H,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUXSAZDTSZMAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C(C2=O)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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